Petrosaspongiolide P
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Petrosaspongiolide P is a marine natural product belonging to the petrosaspongiolide family, which is derived from the sea sponge Petrosaspongia nigra. This compound has garnered significant interest due to its potent anti-inflammatory properties and its ability to inhibit phospholipase A2, an enzyme involved in the inflammatory response .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Petrosaspongiolide P involves several steps, including the formation of its tetracyclic core structure. One of the key strategies employed is the intramolecular hydrogen atom transfer-initiated Minisci reaction, which efficiently assembles the tetracyclic core . The reaction conditions typically involve the use of metal catalysts and specific temperature controls to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound is still in the research phase, with efforts focused on optimizing the synthetic routes for large-scale production. The use of microwave-mediated cyclotrimerization reactions has shown promise in enhancing the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Petrosaspongiolide P undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.
Scientific Research Applications
Petrosaspongiolide P has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical tool.
Medicine: Explored for its anti-inflammatory properties and potential therapeutic applications in treating inflammatory diseases.
Industry: Potential applications in the development of new pharmaceuticals and biochemical reagents.
Mechanism of Action
The mechanism of action of Petrosaspongiolide P involves its inhibition of phospholipase A2. This enzyme plays a crucial role in the inflammatory response by catalyzing the hydrolysis of phospholipids to release arachidonic acid, a precursor of pro-inflammatory mediators. This compound covalently binds to the active site of phospholipase A2, thereby preventing its enzymatic activity and reducing inflammation .
Comparison with Similar Compounds
Petrosaspongiolide M: Another member of the petrosaspongiolide family with similar anti-inflammatory properties.
Manoalide: A marine natural product that also inhibits phospholipase A2 but with a different mechanism of action.
Spongidine A and D: Compounds with a similar tetracyclic core structure but different biological activities.
Uniqueness: Petrosaspongiolide P is unique due to its specific tetracyclic structure and its potent and selective inhibition of phospholipase A2. This makes it a valuable compound for studying the enzyme’s role in inflammation and for developing potential therapeutic agents .
Properties
Molecular Formula |
C25H38O5 |
---|---|
Molecular Weight |
418.6 g/mol |
IUPAC Name |
3-[(1R,3R,4aR,4bS,6aS,10aS,10bS,12aS)-1-hydroxy-4b,7,7,10a-tetramethyl-1,3,4,4a,5,6,6a,8,9,10,10b,11,12,12a-tetradecahydronaphtho[2,1-f]isochromen-3-yl]-2-hydroxy-2H-furan-5-one |
InChI |
InChI=1S/C25H38O5/c1-23(2)9-5-10-25(4)18(23)8-11-24(3)16-13-17(15-12-20(26)30-22(15)28)29-21(27)14(16)6-7-19(24)25/h12,14,16-19,21-22,27-28H,5-11,13H2,1-4H3/t14-,16+,17+,18-,19-,21+,22?,24-,25-/m0/s1 |
InChI Key |
KBXIJAUSPXZGMP-IDONBMJRSA-N |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@H]3C[C@@H](O[C@H]4O)C5=CC(=O)OC5O)C)(C)C |
Canonical SMILES |
CC1(CCCC2(C1CCC3(C2CCC4C3CC(OC4O)C5=CC(=O)OC5O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.